molecular formula C16H10FN3O B4936441 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4936441
M. Wt: 279.27 g/mol
InChI Key: GXZPTSKKDUEGSY-UHFFFAOYSA-N
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Description

6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its fused ring system, which includes a pyrazole ring and a quinoline ring. The presence of a fluorine atom and a phenyl group further enhances its chemical properties and potential applications. Pyrazoloquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-phenyl-3H-pyrazol-3-one with 2-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. Additionally, the compound’s ability to interact with DNA and RNA can influence gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazolo[3,4-b]quinoline
  • 1H-pyrazolo[4,3-b]quinoline
  • 2-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 6-chloro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

Uniqueness

6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development .

Properties

IUPAC Name

6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O/c17-13-8-4-7-11-14-12(9-18-15(11)13)16(21)20(19-14)10-5-2-1-3-6-10/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZPTSKKDUEGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN=C4C(=C3N2)C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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